molecular formula C20H23N7O B12161482 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-4-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B12161482
M. Wt: 377.4 g/mol
InChI Key: VKIZCFFPVRNSIL-UHFFFAOYSA-N
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Description

    Reagents: 4,6-dimethylpyrimidine-2-amine

    Conditions: Heating under reflux with a suitable base

    Reaction: Nucleophilic substitution of the amine group on the piperidine-4-carboxamide with 4,6-dimethylpyrimidine-2-amine.

  • Step 3: Attachment of Triazole Ring

      Reagents: 3-(4H-1,2,4-triazol-3-yl)phenylamine

      Conditions: Cyclization reaction under acidic or basic conditions

      Reaction: The phenylamine undergoes cyclization to form the triazole ring, completing the synthesis.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions

    • Step 1: Synthesis of Piperidine-4-carboxamide Core

        Reagents: Piperidine, chloroformic acid derivatives

        Conditions: Reflux in an organic solvent like dichloromethane

        Reaction: Piperidine reacts with chloroformic acid derivatives to form piperidine-4-carboxamide.

    Chemical Reactions Analysis

    Types of Reactions

    1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

      Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

      Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.

    Common Reagents and Conditions

      Oxidizing Agents: Potassium permanganate, hydrogen peroxide

      Reducing Agents: Lithium aluminum hydride, sodium borohydride

      Solvents: Dichloromethane, ethanol, water

      Catalysts: Acidic or basic catalysts depending on the reaction type

    Major Products Formed

    The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

    Scientific Research Applications

    1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-4-carboxamide has several applications in scientific research:

      Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

      Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.

      Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

      Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

    Mechanism of Action

    The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.

    Comparison with Similar Compounds

    Similar Compounds

    • 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-4-carboxamide
    • 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-4-carboxylate
    • 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-4-carboxylamide

    Uniqueness

    The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency, making it a valuable candidate for various applications.

    This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

    Properties

    Molecular Formula

    C20H23N7O

    Molecular Weight

    377.4 g/mol

    IUPAC Name

    1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]piperidine-4-carboxamide

    InChI

    InChI=1S/C20H23N7O/c1-13-10-14(2)24-20(23-13)27-8-6-15(7-9-27)19(28)25-17-5-3-4-16(11-17)18-21-12-22-26-18/h3-5,10-12,15H,6-9H2,1-2H3,(H,25,28)(H,21,22,26)

    InChI Key

    VKIZCFFPVRNSIL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=NC=NN4)C

    Origin of Product

    United States

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